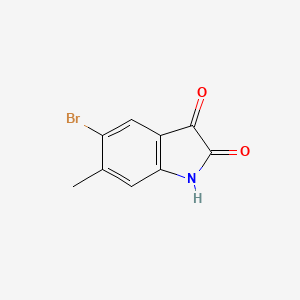
5-Bromo-6-methylindoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-methylindoline-2,3-dione is a chemical compound with the molecular formula C9H6BrNO2. It is a derivative of indoline-2,3-dione, featuring a bromine atom at the 5th position and a methyl group at the 6th position on the indoline ring. This compound is known for its yellow to brown solid form and is used in various chemical and pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methylindoline-2,3-dione typically involves the bromination of 6-methylindoline-2,3-dione. One common method is the reaction of 6-methylindoline-2,3-dione with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
5-Bromo-6-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding indoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Indoline derivatives.
生物活性
5-Bromo-6-methylindoline-2,3-dione is a compound belonging to the indole derivative family, which is recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₆BrNO₂
- Molecular Weight : 240.053 g/mol
- CAS Number : 106976-23-2
This compound exhibits its biological effects through several mechanisms:
- Target Interaction : It has a high affinity for various biological receptors, influencing multiple biochemical pathways.
- Mode of Action : The compound interacts with its targets through non-covalent binding, leading to alterations in cellular signaling and metabolic processes.
- Biochemical Pathways : Indole derivatives like this compound can modulate pathways involved in cell proliferation, apoptosis, and inflammation.
Anticancer Activity
Research has indicated that this compound possesses significant anticancer properties. A study evaluating its effect on human cancer cell lines reported:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 1.5 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical) | 2.0 | Inhibition of cell cycle progression |
| A549 (Lung) | 1.8 | Modulation of MAPK signaling pathways |
The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development in cancer therapeutics .
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor:
-
Aminopeptidase N Inhibition : Evaluated in HEK293 cells, the compound demonstrated effective inhibition of aminopeptidase N, with a notable structure-activity relationship (SAR) indicating that the presence of bromine at the 5-position is crucial for activity.
Compound Variant IC50 (µM) Observations Original 0.84 High activity due to bromine No Bromine >10 Loss of activity Nitro Substituted 1.0 Retained some activity
This data suggests that modifications to the bromine substituent significantly impact the biological activity .
Study on Structure-Activity Relationship (SAR)
A comprehensive SAR study highlighted the importance of substituent groups in determining the biological efficacy of this compound:
- Bromine vs. Other Halogens : Substitution of bromine with fluorine or chlorine resulted in decreased potency, while iodine showed slightly increased activity.
Pharmacokinetics and Toxicology
Initial pharmacokinetic assessments indicate that the compound has favorable drug-like properties, including:
- Solubility : Moderate solubility in aqueous solutions.
- Metabolic Stability : Demonstrated stability in liver microsome assays.
Toxicological studies revealed mild cytotoxicity at higher concentrations but significant selectivity towards cancer cells over normal cells .
特性
IUPAC Name |
5-bromo-6-methyl-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-4-2-7-5(3-6(4)10)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOFYMXAJLMJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













